molecular formula C6H6N4S B3021512 Thiazolo[5,4-b]pyridin-2(1H)-one, hydrazone CAS No. 57135-11-2

Thiazolo[5,4-b]pyridin-2(1H)-one, hydrazone

Cat. No. B3021512
CAS RN: 57135-11-2
M. Wt: 166.21 g/mol
InChI Key: SBTQTLQQHWLTHH-UHFFFAOYSA-N
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Description

“Thiazolo[5,4-b]pyridin-2(1H)-one, hydrazone” is a compound that has been studied for its potential biological activities . It is a Schiff base, a class of compounds that have a broad spectrum of biological activities like anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antitubercular, anticancer, antioxidant, anthelmintic and so forth .


Synthesis Analysis

The synthesis of “this compound” involves the conversion of aniline/4-aminopyridine to the corresponding thiourea derivatives, which are then cyclized to obtain benzothiazol-2-ylamine/thiazolo[5,4-b]pyridin-2-ylamine . These are then condensed with various aromatic and heteroaromatic aldehydes to obtain Schiff bases of benzothiazol-2-ylamine and thiazolo[5,4-b]pyridin-2-ylamine .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by spectral analysis . The structure of the synthesized compounds was elucidated whenever possible on the basis of elemental analysis, spectral data, and alternative synthetic routes .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the conversion of aniline/4-aminopyridine to the corresponding thiourea derivatives, cyclization to obtain benzothiazol-2-ylamine/thiazolo[5,4-b]pyridin-2-ylamine, and condensation with various aromatic and heteroaromatic aldehydes .

Scientific Research Applications

Synthesis and Characterization

Thiazolo[5,4-b]pyridin-2(1H)-one, hydrazone compounds are synthesized through various chemical reactions involving active methylene reagents and halocarbonyl compounds. The structure and properties of these compounds are characterized using techniques like IR, 1H-NMR, mass spectrometry, and X-ray crystal diffraction, establishing their complex molecular architecture and confirming their expected chemical composition (Attaby, Eldin, & Elneairy, 1998); (Miao, Ji, & Zhou, 2013).

Antimicrobial and Antioxidant Activities

These derivatives exhibit potent antimicrobial activity against various bacteria and fungi, as well as notable antioxidant capacities. Their effectiveness against Gram-negative bacteria and fungi, in particular, has been highlighted, along with their potential as lead drug candidates due to promising pharmacokinetic profiles (Kokanov, Nikolic, Novaković, Todorović, & Filipović, 2021).

Anticancer and Enzyme Inhibition

Thiazolo[5,4-b]pyridin-2(1H)-one hydrazones and their metal complexes have been studied for their anticancer properties and enzyme inhibition capabilities. Certain compounds within this class have shown selective activity against cancer cell lines and enzymes like human monoamine oxidase, suggesting their potential for therapeutic applications (Zou, Ansheng, Liao, Xu, Wen, You, Mei, & Li, 2020); (D'Ascenzio, Chimenti, Gidaro, De Monte, De Vita, Granese, Scipione, Di Santo, Costa, Alcaro, Yáñez, & Carradori, 2015).

Molecular Docking and Pharmacokinetics

The pharmacokinetic profiles of these compounds have been evaluated through in-silico methods, indicating good absorption, distribution, metabolism, excretion, and toxicity characteristics. Molecular docking studies have further elucidated their mechanism of action, particularly in terms of enzyme inhibition, which supports their potential as drug candidates (Osmaniye, Sağlık, Levent, Özkay, Kaplancıklı, & Turan, 2022).

Heterocyclic Chemistry

Thiazolo[5,4-b]pyridin-2(1H)-one derivatives are integral in the synthesis of complex heterocyclic compounds that have applications in various chemical and pharmaceutical fields. Their versatility allows for the creation of compounds with diverse biological activities, including antimycobacterial properties (Mahmoud, Sayed, Abdel-Aziz, & Gomha, 2022).

Safety and Hazards

The synthesized compounds did not exhibit any carcinogenicity or acute toxicity in the in-silico studies . Thus, it may be concluded that the Schiff bases of benzothiazol-2-ylamine exhibit the potential to be promising and non-toxic anticonvulsant agents .

properties

IUPAC Name

[1,3]thiazolo[5,4-b]pyridin-2-ylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c7-10-6-9-4-2-1-3-8-5(4)11-6/h1-3H,7H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTQTLQQHWLTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431440
Record name Thiazolo[5,4-b]pyridin-2(1H)-one, hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57135-11-2
Record name 2-Hydrazinylthiazolo[5,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57135-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolo[5,4-b]pyridin-2(1H)-one, hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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